BenchChemオンラインストアへようこそ!

Ephedrine

vasopressor obstetric anesthesia hypotension

Ephedrine (CAS 299-42-3) is the (1R,2S)-(−)-ephedrine enantiomer, a naturally occurring phenylpropanolamine alkaloid possessing two chiral centers and existing as one of four possible stereoisomers. This specific stereoisomer acts as a mixed-acting sympathomimetic amine, functioning both as a substrate at the norepinephrine transporter (NET) to release endogenous norepinephrine and as a direct agonist at β-adrenergic receptors.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 299-42-3
Cat. No. B3423809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphedrine
CAS299-42-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1
InChIKeyKWGRBVOPPLSCSI-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 56,900 mg/L at 25 °C ;  63,600 mg/L at 30 °C
Soluble in oils
Soluble in water, ethanol, ether, benzene and chloroform
1 g dissolves in about 20 mL water, 0.2 mL alcohol
63.6 mg/mL at 30 °C

Structure & Identifiers


Interactive Chemical Structure Model





Ephedrine CAS 299-42-3: Stereochemically Defined Sympathomimetic Amine for Differentiated Pharmacological and Analytical Applications


Ephedrine (CAS 299-42-3) is the (1R,2S)-(−)-ephedrine enantiomer, a naturally occurring phenylpropanolamine alkaloid possessing two chiral centers and existing as one of four possible stereoisomers [1]. This specific stereoisomer acts as a mixed-acting sympathomimetic amine, functioning both as a substrate at the norepinephrine transporter (NET) to release endogenous norepinephrine and as a direct agonist at β-adrenergic receptors [2]. Unlike its diastereomer pseudoephedrine—which is indicated primarily as a nasal decongestant—(1R,2S)-(−)-ephedrine retains clinically meaningful direct adrenoceptor activation, measurable pressor activity, bronchodilator efficacy, and CNS stimulant properties, making stereochemical identity a critical procurement parameter [3].

Why Ephedrine (CAS 299-42-3) Cannot Be Interchanged with Pseudoephedrine or Other In-Class Alkaloids for Research and Clinical Procurement


Substituting ephedrine with its closest stereoisomers or N-alkyl analogs introduces quantitatively meaningful differences across every pharmacologically relevant dimension. The diastereomer pseudoephedrine—differing only in the configuration at the β-carbon—exhibits 5-fold lower pressor potency [1], approximately 2,200-fold weaker agonist activity at human β₁-adrenoceptors [2], a complete loss of direct adrenoceptor-mediated tissue response following sympathetic denervation [3], and absent CNS locomotor stimulant effects at equivalent doses [4]. Similarly, N-methylation to methylephedrine substantially increases metabolic lability, with methylephedrine undergoing extensive first-pass metabolism while ephedrine is excreted predominantly unchanged [5]. These are not marginal differences; they represent stereochemistry- and substitution-dependent switches in mechanism, potency, disposition, and target tissue selectivity that render in-class substitution scientifically invalid without explicit re-validation.

Ephedrine CAS 299-42-3: Quantitative Differential Evidence Versus Closest Analogs for Procurement Decision Support


Pressor Potency: Ephedrine vs. Pseudoephedrine in Canine and Human Models — 5-Fold Greater Vasopressor Efficacy

In a classic direct head-to-head comparison in anesthetized dogs, D-(−)-ephedrine (1R,2S; CAS 299-42-3) demonstrated a relative pressor potency of 100, compared to only 20 for L-(+)-pseudoephedrine, representing a 5-fold differential [1]. This animal finding is corroborated by a double-blind human volunteer study in which ephedrine 60–90 mg was sufficient to raise diastolic blood pressure above 90 mmHg, whereas pseudoephedrine required 210–240 mg to achieve the same endpoint—an approximately 3- to 4-fold potency advantage for ephedrine [2]. The quantitative pressor superiority is stereochemically determined and cannot be compensated by simple dose escalation of pseudoephedrine without introducing altered pharmacodynamic profiles.

vasopressor obstetric anesthesia hypotension cardiovascular pharmacology

Human β-Adrenoceptor Agonist Potency: 1R,2S-Ephedrine Exhibits ~2,200-Fold Greater β₁-AR Activity than Pseudoephedrine

In cloned human β₁-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells, 1R,2S-(−)-ephedrine (CAS 299-42-3) displayed an EC₅₀ of 0.5 μM with a maximal response of 68% relative to isoproterenol. By contrast, 1R,2R-(−)-pseudoephedrine required an EC₅₀ of 1,122 μM to achieve only 53% maximal response—a 2,244-fold potency difference [1]. On human β₂-AR, 1R,2S-ephedrine (EC₅₀ = 0.36 μM, 78% maximal) retained a 19-fold potency advantage over 1R,2R-pseudoephedrine (EC₅₀ = 7 μM, 50% maximal). Critically, only 1R,2S-ephedrine demonstrated measurable partial agonist activity at human β₃-AR (EC₅₀ = 45 μM, 31% maximal), while none of the other three stereoisomers showed detectable β₃-AR agonism [1]. The rank order of β₁-AR potency across the four stereoisomers was 1R,2S ≫ 1S,2R ≫ 1S,2S ≈ 1R,2R, demonstrating that both chiral centers dictate receptor activation efficacy.

beta-adrenoceptor receptor pharmacology structure-activity relationship CHO cell assay

Retention of Direct Adrenoceptor Activation After Sympathetic Denervation: Ephedrine vs. Pseudoephedrine

A critical mechanistic differentiation was demonstrated in rats pretreated with 6-hydroxydopamine (6-OHDA) to destroy sympathetic nerve terminals. Under these denervated conditions, the anococcygeal muscle and right atrial responses to d-pseudoephedrine were completely abolished, indicating an exclusively indirect (norepinephrine-release-dependent) mechanism. In contrast, approximately 50% of the tissue responses to l-ephedrine (CAS 299-42-3) were 6-OHDA-resistant, demonstrating a substantial direct adrenoceptor activation component [1]. This direct component was further evidenced by the finding that in human umbilical artery and vein—tissues devoid of sympathetic innervation—neither isomer produced contraction, confirming that the indirect mechanism predominates in innervated vascular beds while ephedrine uniquely retains direct activity at the tissue level [1]. The pressor response in vivo was shown to be entirely attributable to norepinephrine release from sympathetic nerves, but the dual mechanism of ephedrine provides a mechanistic rationale for its preferential use in scenarios where preserving non-innervated vascular bed flow is clinically relevant.

sympathetic denervation direct vs indirect mechanism 6-OHDA obstetric anesthesia uteroplacental blood flow

CNS Locomotor Stimulation: Ephedrine Activates, Pseudoephedrine Does Not — A Qualitative Difference in Central Effects

In a direct comparative mouse study, intraperitoneal l-ephedrine (CAS 299-42-3) at 50, 100, and 200 mg/kg produced dose-dependent increases in locomotor activity, whereas d-pseudoephedrine at identical doses produced no significant increase in locomotion [1]. Furthermore, l-ephedrine shortened pentobarbital-induced sleeping time, while d-pseudoephedrine had no effect on this parameter, and l-ephedrine increased rectal temperature while d-pseudoephedrine decreased it [1]. In a broader isomer comparison using d-amphetamine as the reference standard (potency assigned = 1.0), l-ephedrine showed a central stimulant activity ratio of 24, whereas l-pseudoephedrine and d-pseudoephedrine produced measurable locomotor stimulation only at doses approaching lethal levels [2]. These findings establish that CNS stimulation is not a class property of ephedrine alkaloids; rather, it is stereospecifically conferred by the 1R,2S configuration and the S-configuration at the C-2 position.

CNS stimulation locomotor activity behavioral pharmacology drug discrimination blood-brain barrier

Bronchodilator Efficacy in Human Patients: Ephedrine Produces Measurable Bronchodilation, Pseudoephedrine Does Not

In a double-blind, randomized, placebo-controlled crossover study in 12 patients with reversible airway obstruction (asthma), oral pseudoephedrine at doses of 60 mg and 180 mg produced no significant bronchodilator effect as measured by spirometry and whole-body plethysmography. Only ephedrine 25 mg (CAS 299-42-3) demonstrated a measurable bronchodilator effect, with a statistically significant percentage change in vital capacity at 2 hours post-dose compared to placebo and both pseudoephedrine doses [1]. In a separate double-blind study comparing 60 mg ephedrine versus 210 mg pseudoephedrine in patients with reversible airways obstruction, both isomers produced some bronchodilation as measured by FEV₁, but the effect of pseudoephedrine was less than half that of ephedrine despite a 3.5-fold higher dose [2]. Pseudoephedrine at single doses up to 180 mg also caused no tachycardia or hypertension, further underscoring its fundamentally different pharmacodynamic profile [1].

bronchodilation asthma FEV1 reversible airway obstruction respiratory pharmacology

Metabolic Stability: Ephedrine Is Eliminated Predominantly Unchanged While Methylephedrine Is Extensively Metabolized — Implications for Analytical Reference Standard Selection

Within the ephedrine alkaloid series, the extent of metabolic transformation is directly governed by the degree of N-methyl substitution on the amino group. Under controlled acidic urine conditions in human subjects, (−)-norephedrine (zero N-methyl groups) is eliminated predominantly as unchanged drug; (−)-ephedrine (CAS 299-42-3, one N-methyl group) undergoes a small amount of N-demethylation to norephedrine but is also excreted mainly unchanged; (−)-methylephedrine (two N-methyl groups) is extensively metabolized—in part sequentially to ephedrine and then to norephedrine—with a substantially lower fraction excreted as unchanged parent compound [1]. This rank order of metabolic stability (norephedrine > ephedrine ≫ methylephedrine) means that methylephedrine generates ephedrine as a circulating metabolite, introducing analytical interference if methylephedrine is used in experiments where ephedrine is the analyte of interest. Additionally, both urinary excretion and relative metabolism of all ephedrines are pH-dependent, but the pH-sensitivity increases with successive N-methylation, giving ephedrine intermediate and more predictable renal clearance properties [1].

pharmacokinetics metabolic stability N-demethylation urinary excretion reference standard

High-Confidence Application Scenarios for Ephedrine (CAS 299-42-3) Based on Quantitative Differentiation Evidence


Obstetric Anesthesia Vasopressor Research and Hypotension Model Development

For laboratories investigating spinal anesthesia-induced hypotension or uteroplacental perfusion, ephedrine (CAS 299-42-3) is uniquely supported by evidence. Its 3- to 5-fold greater pressor potency over pseudoephedrine [1] combined with a dual direct/indirect mechanism—retaining ~50% tissue response after sympathetic denervation while pseudoephedrine responses are fully abolished [2]—makes it the only ephedrine alkaloid with both adequate vasopressor efficacy and the mechanistic property of preserving non-innervated vascular bed flow. Pseudoephedrine, phenylephrine, and methylephedrine lack this specific combination of potency and mechanism. [1] [2]

Human β-Adrenoceptor Subtype Pharmacological Profiling and Reporter Gene Assay Development

In recombinant receptor assay systems using cloned human β₁-, β₂-, and β₃-adrenoceptors, only 1R,2S-(−)-ephedrine demonstrates measurable direct agonist activity across all three subtypes (β₁-AR EC₅₀ = 0.5 μM, β₂-AR EC₅₀ = 0.36 μM, β₃-AR EC₅₀ = 45 μM). Pseudoephedrine stereoisomers are >2,000-fold less potent at β₁-AR and show no β₃-AR activity [3]. Procurement of the correct stereoisomer is essential for any β-AR screening or structure-activity relationship campaign where direct agonist activity must be detected. [3]

Behavioral Pharmacology and CNS Stimulant Discrimination Studies

For rodent behavioral studies—including locomotor activity assays, drug discrimination paradigms, and CNS stimulant screening—l-ephedrine (CAS 299-42-3) is the only ephedrine alkaloid that reliably produces dose-dependent CNS stimulation. Pseudoephedrine is behaviorally silent at equivalent doses, generating no locomotor activation and failing to substitute for the ephedrine discriminative stimulus [4] [5]. Researchers requiring a positive control for central sympathomimetic activity or a training drug in discrimination studies must specify this stereoisomer. [4] [5]

Bioanalytical Reference Standard for Pharmacokinetic and Forensic Toxicology Assays

Ephedrine (CAS 299-42-3) is the preferred reference standard for LC-MS/MS method development and validation in pharmacokinetic studies because it is excreted predominantly as unchanged parent drug with only minor N-demethylation, whereas methylephedrine generates ephedrine as a major circulating metabolite—introducing inherent analytical interference [6]. Its intermediate metabolic stability and predictable pH-dependent renal clearance also make it the most appropriate calibrator for multi-alkaloid panels where both parent compound and metabolites must be simultaneously quantified. [6]

Quote Request

Request a Quote for Ephedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.